1-Bromomethyl-o-carborane
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Overview
Description
Synthesis Analysis
1-Bromomethyl-o-carborane can be synthesized through the reaction of 1,2-dilithiocarborane with dibromomethane or similar halogenated compounds. The reactivity and synthesis routes of carborane derivatives often involve the formation of new B-C, B-N, and B-O bonds, demonstrating the versatility and reactivity of these boron-rich clusters. For instance, palladium-catalyzed cross-coupling has been employed for efficient B-N, B-O, and B-CN bond formation using bromo-carboranes (Dziedzic et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be characterized by techniques such as X-ray crystallography. These studies reveal the three-dimensional arrangement of atoms within the carborane cage and provide insights into the impact of substituents on the stability and reactivity of the molecule. The structural characterization of highly chlorinated, brominated, iodinated, and methylated carborane anions showcases the diverse possibilities for modifying the carborane scaffold (Tsang et al., 2000).
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, including halogenation, functionalization through metal-catalyzed cross-coupling, and reactions with nucleophiles leading to the formation of disubstituted carboranes. These reactions expand the utility of carboranes in synthesizing complex molecules for applications in materials science, medicine, and organometallic chemistry (Semioshkin et al., 2003).
Scientific Research Applications
Synthesis of Disubstituted Carboranes : 1-Bromomethyl-o-carborane can react with lithium diisopropylamide to form 1-bromomethyl-2-lithio-o-carborane, which upon further reaction with various electrophiles yields disubstituted carboranes. This process demonstrates its utility in synthesizing novel carborane-based compounds (Semioshkin et al., 2003).
Palladium-Catalyzed Cross-Coupling : Bromo-carboranes, including this compound, have been used in palladium-catalyzed cross-coupling reactions. These reactions are efficient for B-N, B-O, and B-CN bond formations, which are pivotal in the development of boron-rich molecules (Dziedzic et al., 2016).
Synthesis of Novel Terminal Alkynes : Lithiation of this compound followed by reaction with various reagents can lead to the formation of new terminal alkynes in carborane series. This indicates its role in the creation of structurally unique organic compounds (Kosenko et al., 2018).
Medicinal Chemistry Applications : The unique properties of carboranes, like this compound, have been exploited in medicinal chemistry. They are used in the synthesis and testing of agents for boron neutron capture therapy (BNCT) and as probes in biological systems (Valliant et al., 2002).
Polymethyl Methacrylate Synthesis : 1-Bromomethyl-carborane has been used as an initiator in the atom transfer radical polymerization of methyl methacrylate. This demonstrates its potential in creating polymers with controlled properties (Qu et al., 2019).
Safety and Hazards
1-Bromomethyl-o-carborane is classified as a flammable solid. It is harmful if swallowed and can cause skin and eye irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Carborynes, three-dimensional analogues of benzyne, can be generated in situ from the precursors 1-X-2-Li-1,2-C2B10H10 (X = Br, I, OTs, OTf), or 1-Me3Si-2- [IPh (OAc)]-1,2-C2B10H10 or [1-Li-3-N2-1,2-C2B10H10] [BF4]. They are a class of very useful synthons for the synthesis of a large variety of functionalized carborane derivatives for potential application in medicine, materials science, and organometallic/coordination chemistry . This suggests that 1-Bromomethyl-o-carborane and similar compounds could have promising future applications in these fields.
Mechanism of Action
Target of Action
1-Bromomethyl-o-carborane is a complex compound that interacts with various targets. Carboranes, in general, are known to interact with biological molecules and have been used in boron neutron capture therapy (bnct) for cancer treatment .
Mode of Action
It’s known that carboranes can undergo lithiation, a process where a lithium atom is introduced into the molecule . This process can lead to the formation of new compounds, which can further react with various electrophiles .
Biochemical Pathways
Carboranes have been used in bnct, a therapy that relies on the nuclear capture and fission reaction of boron-10 isotope . This process results in high-energy alpha particles and recoil lithium nuclei, which can efficiently kill cancer cells on a cellular scale .
Pharmacokinetics
The nuclear targeting of boron achieved by a compound consisting of doxorubicin (dox) and carborane (cb) has been reported . This suggests that carborane derivatives can be designed to enhance bioavailability and target specificity.
Result of Action
The use of carboranes in bnct has shown promising results in efficiently killing cancer cells with high accuracy, short course, and low side-effects .
Action Environment
It’s known that polar solvents can improve the reactivity and increase the activity of free radicals, which may lead to termination or chain transfer reactions .
properties
InChI |
InChI=1S/C3H3B10Br/c14-1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H2 |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWVRXIARQXIER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3B10Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19496-84-5 |
Source
|
Record name | 1-Bromomethyl-1,2-dicarba-closo-dodecaborane(12) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What are the applications of 1-bromomethyl-o-carborane in synthetic chemistry?
A1: this compound serves as a valuable reagent in organic synthesis, particularly in cross-coupling reactions. [] It allows for the introduction of a carborane moiety into diverse molecular structures, which can be particularly useful in medicinal chemistry and materials science. For example, the research highlights the nickel-catalyzed cross-coupling of this compound with both alkyl and aryl Grignard reagents. [] This reaction enables the formation of new carbon-carbon bonds, leading to the synthesis of complex molecules containing the unique carborane cage structure. []
Q2: What makes this compound particularly useful in cross-coupling reactions?
A2: The reactivity of this compound in cross-coupling reactions stems from the presence of the bromine atom, which acts as a leaving group. This allows the carborane moiety, known for its unique electronic and steric properties, to be readily transferred to various coupling partners. This is particularly important when working with sterically hindered substrates, as demonstrated by the successful coupling with alkyl Grignard reagents. [] This ability to participate in cross-coupling reactions even with sterically hindered substrates makes it a valuable tool in synthesizing diverse and complex carborane derivatives.
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